5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Overview
Description
5-(2-Chloroethyl)-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary applications of derivatives similar to 5-(2-Chloroethyl)-2,3-dihydrobenzofuran is in the synthesis of novel compounds with potential antimicrobial activity. For instance, the synthesis of novel 2-substituted-3-methylbenzofuran derivatives has been explored, leading to compounds exhibiting significant antimicrobial activity against various fungal and bacterial species. This research highlights the potential of benzofuran derivatives in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Environmental Studies
Research has also focused on the environmental implications and formation pathways of chlorinated dibenzo-p-dioxins and dibenzofurans, which are structurally related to this compound. Such studies are crucial for understanding the environmental impact and degradation mechanisms of these compounds, contributing to environmental safety and pollution control measures (Svenson, Kjeller, & Rappe, 1989).
Organic Synthesis and Chemical Properties
The versatility of this compound and its derivatives extends to organic synthesis, where they are used to create complex molecular structures with potential applications in materials science and pharmaceuticals. For example, studies on the synthesis of ladder-type π-conjugated heteroacenes demonstrate the utility of benzofuran derivatives in creating materials with unique photophysical and electrochemical properties, potentially applicable in electronic devices and sensors (Kawaguchi, Nakano, & Nozaki, 2007).
Antitumor Potential
Further, the synthesis and evaluation of imidazotetrazine derivatives highlight the potential antitumor applications of compounds structurally related to this compound. These studies underscore the relevance of benzofuran derivatives in medicinal chemistry, particularly in the development of novel antitumor agents (Stevens et al., 1984).
Properties
IUPAC Name |
5-(2-chloroethyl)-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBUUHBGKOXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648091 | |
Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943034-50-2 | |
Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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